2'-Hydroxyformononetin: Structural Characterization, Biosynthetic Dynamics, and Analytical Methodologies
2'-Hydroxyformononetin: Structural Characterization, Biosynthetic Dynamics, and Analytical Methodologies
Executive Summary
2'-Hydroxyformononetin (Synonyms: Xenognosin B; 2',7-dihydroxy-4'-methoxyisoflavone) is a specialized secondary metabolite belonging to the 4'-methoxyisoflavone subclass of flavonoids[1]. As a direct downstream derivative of formononetin, this compound serves as a critical biosynthetic intermediate in the production of defense-related phytoalexins in leguminous plants[2]. Beyond its ecological role, 2'-Hydroxyformononetin exhibits potent pharmacological properties, functioning as a phytoestrogen capable of modulating estrogen receptor pathways, alongside documented anti-inflammatory and antioxidant activities[3].
This technical guide provides a comprehensive framework for understanding the structural physicochemical properties of 2'-Hydroxyformononetin, its mechanistic role in plant biology, and field-proven analytical methodologies for its extraction and structural validation.
Structural Architecture and Physicochemical Profiling
The structural foundation of 2'-Hydroxyformononetin is based on a 3-phenylchromen-4-one (isoflavone) backbone[2]. The defining structural modification is the addition of a hydroxyl (-OH) group at the 2' position of the B-ring, complementing the existing 7-hydroxyl and 4'-methoxy groups[1].
This specific hydroxylation pattern fundamentally alters the molecule's electronic distribution and steric profile. The 2'-OH group increases the molecule's hydrogen-bonding capacity, which directly influences its binding affinity within the ligand-binding domain of estrogen receptors, thereby driving its estrogen-like biological activity[3].
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Source / Validation |
| IUPAC Name | 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | Computed via Lexichem TK[1] |
| Chemical Formula | C₁₆H₁₂O₅ | PubChem CID 5280551[1] |
| Molecular Weight | 284.26 g/mol | Standard Atomic Weights[1],[3] |
| Monoisotopic Mass | 284.06847 Da | High-Resolution MS Target[1],[4] |
| Melting Point | 215 – 217 °C | Experimental (HMDB)[1] |
| Predicted XLogP3 | 2.4 | Lipophilicity Indicator[1] |
| CAS Registry Number | 1890-99-9 | Chemical Abstracts Service[3],[5] |
Biosynthetic Pathway and Mechanistic Biology
In academic and agricultural research, the primary significance of 2'-Hydroxyformononetin lies in its role as a transient, high-value intermediate in the biosynthesis of pterocarpan phytoalexins (such as medicarpin)[2]. Phytoalexins are broad-spectrum antimicrobial compounds synthesized de novo by plants in response to pathogenic attacks.
The biosynthetic flux is tightly regulated by enzymatic catalysis. The conversion of formononetin to 2'-Hydroxyformononetin is catalyzed by isoflavone 2'-hydroxylase (CYP81E1) , a cytochrome P450 monooxygenase[2]. This 2'-hydroxylation is the first committed, rate-limiting step that diverts the metabolic pathway away from standard isoflavone accumulation and channels it directly toward the synthesis of complex defense compounds[2].
Figure 1: Biosynthetic pathway of 2'-Hydroxyformononetin and downstream phytoalexins.
Analytical Methodologies and Experimental Protocols
To isolate and structurally validate 2'-Hydroxyformononetin from complex plant matrices (e.g., Glycyrrhiza pallidiflora or Euchresta formosana[1]), application scientists must employ orthogonal analytical techniques. The following self-validating protocols are designed to maximize recovery while preventing analyte degradation.
Protocol A: Matrix Deconstruction and Target Enrichment
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Step 1: Cryo-Milling. Flash-freeze the plant biomass in liquid nitrogen and mill to a fine powder (<50 µm).
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Causality: Cryogenic temperatures halt endogenous enzymatic activity (preventing artifactual degradation) and protect thermolabile phenolic hydroxyl groups from oxidation caused by mechanical friction heat.
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Step 2: Ultrasonic-Assisted Extraction (UAE). Suspend the powder in 70% aqueous methanol (v/v) and sonicate at 40 kHz for 30 minutes at 25°C.
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Causality: A 70% methanol solution provides the optimal dielectric constant to solubilize the moderately polar isoflavonoid backbone (XLogP3 = 2.4[1]) while forcing highly non-polar plant waxes and lipids to precipitate out of the solution.
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Step 3: Solid-Phase Extraction (SPE) Clean-up. Pass the crude extract through a pre-conditioned C18 SPE cartridge. Wash with 10% methanol to remove polar interferents (sugars, organic acids), and elute the isoflavone fraction with 80% methanol.
Protocol B: Orthogonal Structural Validation (LC-ESI-MS/MS & NMR)
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Step 1: Chromatographic Separation. Inject the enriched fraction onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.
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Causality: Reversed-phase C18 chemistry effectively retains the aromatic rings of the isoflavone. Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column (improving peak symmetry) and acting as a proton donor to enhance ionization in the mass spectrometer.
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Step 2: Mass Spectrometry (MS/MS). Operate the mass spectrometer in both positive and negative Electrospray Ionization (ESI) modes.
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Causality: 2'-Hydroxyformononetin contains a chromen-4-one ketone oxygen that readily accepts a proton, yielding an [M+H]⁺ peak at m/z 285.07 [4]. Conversely, its phenolic hydroxyl groups easily shed protons, yielding an [M-H]⁻ peak at m/z 283.06 [4]. Detecting both adducts provides high-confidence orthogonal confirmation of the 284.068 Da monoisotopic mass[1].
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Step 3: Nuclear Magnetic Resonance (NMR). For absolute structural elucidation, perform 1H and 13C NMR in DMSO-d6.
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Causality: NMR is strictly required to differentiate 2'-Hydroxyformononetin from its positional isomers. The distinct chemical shift of the 2'-OH proton and the specific ortho/meta coupling constants of the B-ring protons definitively confirm the hydroxylation site.
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Figure 2: Analytical workflow for the extraction and structural validation of isoflavonoids.
References
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National Center for Biotechnology Information. "2'-Hydroxyformononetin | C16H12O5 | CID 5280551". PubChem. URL:[Link][1]
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PubChemLite. "2'-hydroxyformononetin (C16H12O5) - Predicted Collision Cross Section". Université du Luxembourg. URL: [Link][4]
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Splendid Lab. "2-Hydroxyformononetin | 1890-99-9". CRO Splendid Lab Pvt. Ltd. URL: [Link][5]
Sources
- 1. 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxyformononetin | 1890-99-9 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PubChemLite - 2'-hydroxyformononetin (C16H12O5) [pubchemlite.lcsb.uni.lu]
- 5. 2-Hydroxyformononetin | 1890-99-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
